

# 6-Chloro-5-methylnicotinonitrile molecular weight and formula

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 6-Chloro-5-methylnicotinonitrile

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An In-Depth Technical Guide to **6-Chloro-5-methylnicotinonitrile**: A Core Heterocyclic Building Block

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive analysis of **6-chloro-5-methylnicotinonitrile**, a key heterocyclic intermediate. The document delineates its fundamental molecular and physicochemical properties, offers a detailed, plausible synthetic pathway with mechanistic insights, and explores its chemical reactivity. The primary focus is on its application as a versatile scaffold in the synthesis of complex molecules for pharmaceutical and materials science research. Safety protocols and handling procedures are also detailed to ensure safe laboratory use. This guide is intended to serve as a foundational resource for scientists leveraging this compound in novel synthetic applications.

## Core Molecular Profile and Physicochemical Properties

**6-Chloro-5-methylnicotinonitrile**, also known by its IUPAC name 6-chloro-5-methylpyridine-3-carbonitrile, is a substituted pyridine derivative.<sup>[1]</sup> The nicotinonitrile scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds. The specific substitution pattern of this molecule—a chloro group at the 6-position,

a methyl group at the 5-position, and a nitrile at the 3-position—provides three distinct points for synthetic modification, making it a valuable and versatile starting material.

The chloro group, positioned adjacent to the ring nitrogen, is activated towards nucleophilic aromatic substitution and can readily participate in cross-coupling reactions. The nitrile group offers a gateway to other functional groups such as carboxylic acids, amines, and amides, while the methyl group can be a site for further functionalization or serve as a steric and electronic modulator in a final target molecule.

The core properties of **6-chloro-5-methylnicotinonitrile** are summarized below.

Property	Value / Information	Source(s)
Molecular Formula	C <sub>7</sub> H <sub>5</sub> ClN <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	152.58 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
IUPAC Name	6-chloro-5-methylpyridine-3-carbonitrile	<a href="#">[1]</a>
CAS Number	66909-33-9	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Synonyms	2-Chloro-5-cyano-3-picoline	<a href="#">[1]</a>
Appearance	Solid, likely a white or off-white powder	
Solubility	Low solubility in water; soluble in common organic solvents	

## Proposed Synthesis and Mechanistic Workflow

The synthesis of polysubstituted pyridines like **6-chloro-5-methylnicotinonitrile** requires a strategic approach to control regioselectivity. A plausible and efficient synthetic route can be conceptualized starting from a readily available precursor. While a specific published procedure for this exact molecule is not readily available, a standard, field-proven methodology can be adapted.

The following workflow illustrates a logical synthetic pathway. The choice of a pyridine N-oxide as an intermediate is a classic strategy in pyridine chemistry. The N-oxide functionality activates the pyridine ring, particularly at the 2- and 6-positions, facilitating nucleophilic substitution reactions like chlorination.



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Caption: Proposed synthetic workflow for **6-Chloro-5-methylnicotinonitrile**.

## Experimental Protocol: A Representative Synthesis

This protocol is a representative example based on established chemical principles for pyridine modification. Researchers should perform their own reaction optimization.

### Step 1: Oxidation to 5-Methylnicotinonitrile N-oxide

- **Rationale:** The initial oxidation to an N-oxide is crucial. It electronically modifies the pyridine ring, making the C6 position electron-deficient and thus highly susceptible to attack by a chlorinating agent in the subsequent step.
- **Procedure:**
  1. Dissolve 5-methylpyridine-3-carbonitrile (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or chloroform.
  2. Cool the solution to 0 °C using an ice bath.
  3. Add meta-chloroperoxybenzoic acid (m-CPBA) (approx. 1.2 eq.) portion-wise, ensuring the temperature remains below 10 °C.
  4. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

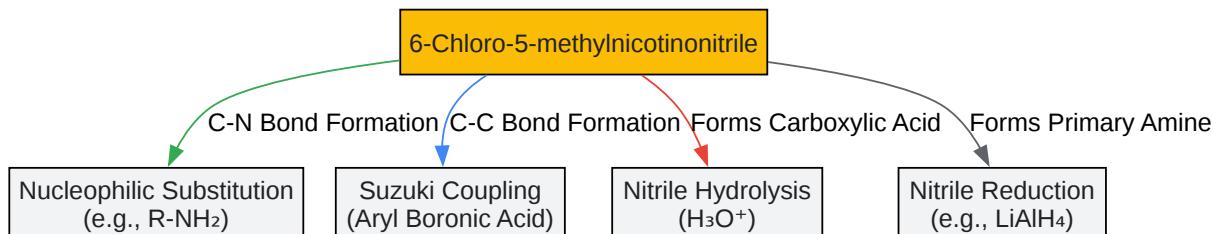
5. Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate followed by sodium bicarbonate to neutralize excess m-CPBA and the resulting m-chlorobenzoic acid.
6. Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-oxide, which can be purified by column chromatography or used directly.

### Step 2: Chlorination to **6-Chloro-5-methylNicotinonitrile**

- **Rationale:** Phosphoryl chloride ( $\text{POCl}_3$ ) is a standard and effective reagent for converting pyridine N-oxides to 2- or 6-chloropyridines. The mechanism involves the formation of a pyridinium phosphate ester intermediate, which facilitates nucleophilic attack by the chloride ion.
- **Procedure:**
  1. Carefully add the crude 5-methylNicotinonitrile N-oxide (1.0 eq.) to an excess of phosphoryl chloride ( $\text{POCl}_3$ ) (3-5 eq.) at 0 °C.
  2. Heat the mixture to reflux (approx. 110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
  3. After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice to quench the excess  $\text{POCl}_3$ . Caution: This is a highly exothermic reaction and should be performed slowly in a well-ventilated fume hood.
  4. Neutralize the acidic solution with a solid base like sodium carbonate or a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
  5. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
  6. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
  7. Purify the crude product by silica gel column chromatography to obtain pure **6-chloro-5-methylNicotinonitrile**.

# Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of **6-chloro-5-methylnicotinonitrile** stems from the distinct reactivity of its functional groups. This allows for sequential and regioselective modifications, making it an ideal scaffold for building molecular libraries for drug discovery. The introduction of chlorine into bioactive molecules is a well-established strategy to enhance pharmacological properties.[\[4\]](#)



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Caption: Key reaction pathways for **6-Chloro-5-methylnicotinonitrile**.

- Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing effect of the ring nitrogen and the nitrile group makes the C6-Cl bond susceptible to displacement by nucleophiles. This is a primary pathway for introducing amines, alcohols, and thiols, which are common functional groups in bioactive molecules.
- Palladium-Catalyzed Cross-Coupling: The chloro group is an excellent handle for cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig amination. This enables the facile introduction of aryl, heteroaryl, or alkyl groups, providing a powerful tool for expanding molecular complexity and exploring structure-activity relationships (SAR).
- Nitrile Group Transformations: The cyano group is a versatile functional group precursor.
  - Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, a key functional group for interacting with biological targets.

- Reduction: Reduction, for instance with lithium aluminum hydride ( $\text{LiAlH}_4$ ), converts the nitrile to a primary amine (aminomethyl group), introducing a basic center and a flexible linker.

These reactions demonstrate that **6-chloro-5-methylnicotinonitrile** can serve as a central hub for the divergent synthesis of a wide range of more complex heterocyclic compounds, which are a cornerstone of modern medicinal chemistry.<sup>[5]</sup>

## Safety, Handling, and Storage

Due to its potential toxicity, **6-chloro-5-methylnicotinonitrile** must be handled with appropriate safety precautions. The compound is classified as hazardous under the Globally Harmonized System (GHS).<sup>[1][3]</sup>

Hazard Class	GHS H-Statement	Description
Acute Oral Toxicity	H302	Harmful if swallowed
Acute Dermal Toxicity	H312	Harmful in contact with skin
Skin Irritation	H315	Causes skin irritation
Eye Irritation	H319	Causes serious eye irritation
Acute Inhalation Toxicity	H332	Harmful if inhaled
Respiratory Irritation	H335	May cause respiratory irritation

## Handling Protocol

- Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.
- Ventilation: Handle only in a properly functioning chemical fume hood to avoid inhalation of dust or vapors.
- Dispensing: Avoid creating dust when weighing or transferring the solid.
- Contamination: Prevent contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical

attention.

## Storage

- Store in a tightly sealed container in a cool, dry, and well-ventilated area.
- Keep away from incompatible materials such as strong oxidizing agents and strong acids or bases.

## Conclusion

**6-Chloro-5-methylnicotinonitrile** is a valuable and synthetically versatile intermediate. Its well-defined points of reactivity at the chloro, nitrile, and methyl positions provide researchers with a robust platform for the construction of complex heterocyclic molecules. A thorough understanding of its properties, synthetic pathways, and reactivity is essential for its effective application in drug discovery and materials science. Adherence to strict safety protocols is mandatory for its handling and use in a laboratory setting.

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- To cite this document: BenchChem. [6-Chloro-5-methylnicotinonitrile molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at:

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